2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid
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Overview
Description
2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-3-amine with a benzoic acid derivative. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzoic acid moiety.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
- 2-{[(1-methyl-4-ethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid
- 1-ethyl-4-methyl-1H-pyrazole-3-amine
Uniqueness
2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is unique due to its specific combination of a pyrazole ring and a benzoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[[(1-ethyl-4-methylpyrazol-3-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-3-17-9-10(2)13(16-17)15-8-11-6-4-5-7-12(11)14(18)19/h4-7,9H,3,8H2,1-2H3,(H,15,16)(H,18,19) |
InChI Key |
FDTHGABXJUDRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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